molecular formula C23H25ClN6O3 B11096323 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone

5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone

Cat. No.: B11096323
M. Wt: 468.9 g/mol
InChI Key: FEGFSJTYJLHHKG-PCLIKHOPSA-N
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Description

5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone typically involves the condensation of 5-(2-chlorophenyl)-2-furaldehyde with 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazone moiety, potentially converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules could make it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-furaldehyde hydrazone
  • 2-(2,6-Dimorpholino-4-pyrimidinyl)hydrazone
  • 5-(2-Chlorophenyl)-2-furaldehyde 2-(4-pyrimidinyl)hydrazone

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)-2-furaldehyde 2-(2,6-dimorpholino-4-pyrimidinyl)hydrazone lies in its combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties

Properties

Molecular Formula

C23H25ClN6O3

Molecular Weight

468.9 g/mol

IUPAC Name

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C23H25ClN6O3/c24-19-4-2-1-3-18(19)20-6-5-17(33-20)16-25-28-21-15-22(29-7-11-31-12-8-29)27-23(26-21)30-9-13-32-14-10-30/h1-6,15-16H,7-14H2,(H,26,27,28)/b25-16+

InChI Key

FEGFSJTYJLHHKG-PCLIKHOPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4Cl)N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(O3)C4=CC=CC=C4Cl)N5CCOCC5

Origin of Product

United States

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